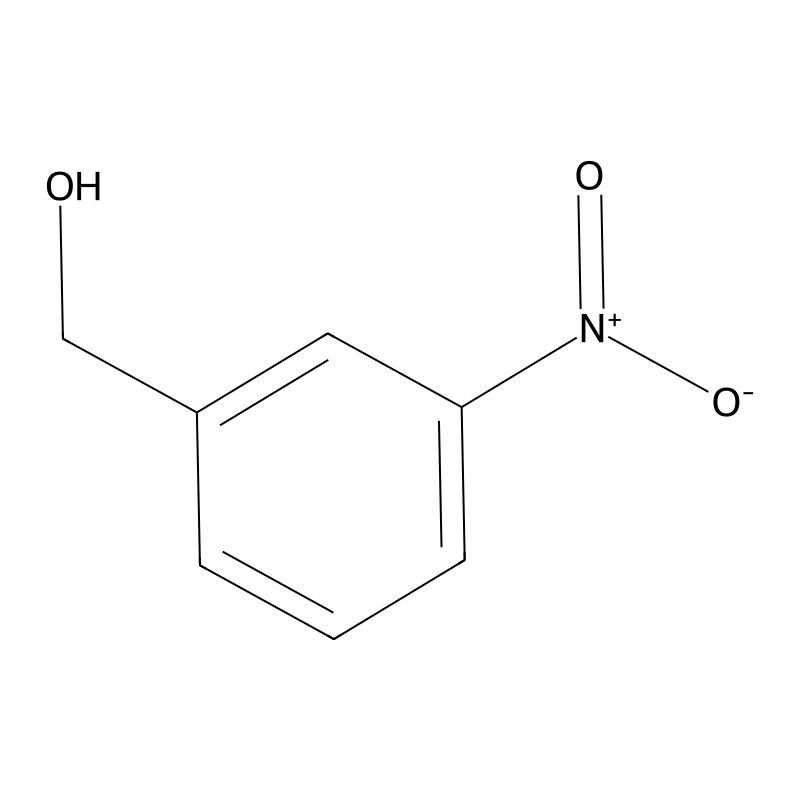3-Nitrobenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Liquid Matrix
3-NBA historically found use as a liquid matrix for fast-atom bombardment (FAB) ionization []. FAB is an older ionization technique used in MS analysis. In this role, 3-NBA facilitates the ionization of analytes by dissolving them and creating a matrix that helps desorb and ionize them upon bombardment with high-energy atoms [].
Sample Preparation
3-NBA serves as a matrix in matrix-assisted laser desorption ionization (MALDI) []. MALDI is a more widely used ionization technique in MS. Like in FAB, 3-NBA acts as a matrix, aiding in the desorption and ionization of biomolecules like peptides and proteins during laser irradiation [].
While 3-NBA was commonly used in the past, it has largely been replaced by other matrices that offer better performance and broader compatibility with different types of analytes in modern MS analysis.
Other Applications
Beyond its role in mass spectrometry, 3-NBA possesses other potential applications:
3-Nitrobenzyl alcohol is an organic compound with the molecular formula C₇H₇NO₃. It appears as a white to yellowish powder or clear liquid, with a melting point of approximately 29 °C. The compound is characterized by the presence of a nitro group (-NO₂) attached to the benzyl alcohol structure, which contributes to its unique chemical properties and reactivity .
- Reduction Reactions: It can be reduced to 3-aminobenzyl alcohol using reducing agents such as lithium aluminum hydride.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions under certain conditions, allowing for the synthesis of derivatives .
Research indicates that 3-nitrobenzyl alcohol exhibits biological activity, particularly as a substrate for cytosolic alcohol dehydrogenase. This enzyme catalyzes the oxidation of alcohols and plays a significant role in metabolic processes. Additionally, its derivatives have been studied for potential pharmacological applications, although specific therapeutic uses remain under investigation .
Several methods are employed to synthesize 3-nitrobenzyl alcohol:
- Nitration of Benzyl Alcohol: Benzyl alcohol can be nitrated using a mixture of concentrated nitric and sulfuric acids, yielding 3-nitrobenzyl alcohol as a product.
- Reduction of Nitrobenzaldehyde: Nitrobenzaldehyde can be reduced using sodium borohydride or similar reagents to obtain 3-nitrobenzyl alcohol.
- Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution methods involving nitro groups .
3-Nitrobenzyl alcohol has various applications in different fields:
- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Analytical Chemistry: Serves as a matrix in mass spectrometry techniques such as fast atom bombardment and matrix-assisted laser desorption ionization .
- Biochemical Research: Utilized in studies involving enzymatic reactions and metabolic pathways due to its interaction with alcohol dehydrogenase .
Studies on the interactions of 3-nitrobenzyl alcohol focus on its role as a substrate for enzymes and its reactivity with other chemical species. Its interactions with various biological molecules have been explored, particularly in the context of metabolic pathways involving alcohol metabolism. Further research is needed to fully understand its interaction mechanisms and potential implications in pharmacology .
Several compounds share structural similarities with 3-nitrobenzyl alcohol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Benzyl Alcohol | C₇H₈O | No nitro group; commonly used as a solvent |
| 4-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at para position; different reactivity |
| 2-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at ortho position; distinct properties |
| Nitroethanol | C₂H₅NO₂ | Smaller structure; used in explosives |
3-Nitrobenzyl alcohol is unique due to its specific position of the nitro group and the resulting effects on its chemical reactivity and biological activity. This positioning influences both its synthetic pathways and applications in various fields .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








